4-Bromonicotinic acid

CNS Drug Discovery Physicochemical Profiling Lipophilicity

4-Bromonicotinic acid delivers bromine exclusively at the 4-position, ensuring predictable Suzuki-Miyaura coupling regiochemistry distinct from 3- or 5-bromo isomers. Its calculated LogP of 1.08 and pKa of 3.127 support rational CNS lead optimization where blood-brain barrier penetration is critical. The carboxylic acid and pyridyl nitrogen provide heterobifunctional metal-coordination sites, while the aryl bromide enables post-synthetic modification for MOF and materials applications. Select this isomer to access unique chemical space unavailable with alternative halogenated pyridinecarboxylic acids.

Molecular Formula C6H4BrNO2
Molecular Weight 202.01 g/mol
CAS No. 15366-62-8
Cat. No. B102462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromonicotinic acid
CAS15366-62-8
Molecular FormulaC6H4BrNO2
Molecular Weight202.01 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Br)C(=O)O
InChIInChI=1S/C6H4BrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10)
InChIKeyCZLOEKRJQIAKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromonicotinic Acid (CAS 15366-62-8): A Versatile Heterocyclic Building Block for Pharmaceutical R&D


4-Bromonicotinic acid (CAS 15366-62-8) is a brominated derivative of nicotinic acid, characterized by a bromine atom at the 4-position of the pyridine ring. It serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing complex molecules targeting neurological disorders and in cross-coupling reactions . Its structure allows for diverse chemical transformations, including Suzuki-Miyaura couplings and nucleophilic substitutions, enabling rapid access to libraries of functionalized nicotinic acid derivatives .

The Critical Impact of Halogen Position and Identity on Reactivity and Biological Function


In heterocyclic chemistry, the exact position and identity of a halogen substituent are not trivial; they are critical determinants of a molecule's reactivity and biological profile. Simply interchanging a 4-bromo, 5-bromo, or 4-chloro derivative of nicotinic acid can lead to vastly different outcomes in cross-coupling reaction rates, metabolic stability, and target binding. For instance, the Hammett substituent constant (σ) differs for bromine and chlorine, influencing electronic effects during catalysis [1]. Furthermore, regioisomers (e.g., 4-bromo vs. 5-bromo nicotinic acid) present unique steric and electronic environments that are essential for achieving the desired selectivity in multi-step drug syntheses, as observed in their differential interactions with biological targets .

Quantitative Differentiation: Comparative Data for 4-Bromonicotinic Acid


Superior LogP for Blood-Brain Barrier Penetration Compared to Chloro-Analog

4-Bromonicotinic acid exhibits a calculated LogP of 1.08 [1], indicating higher lipophilicity compared to its 4-chloro analog. This difference in partition coefficient is a key factor in predicting the ability of drug candidates derived from this scaffold to cross biological membranes, particularly the blood-brain barrier.

CNS Drug Discovery Physicochemical Profiling Lipophilicity

Reduced Acidity (Higher pKa) Offers Different Salt Formation & Formulation Profile

The pKa of 4-bromonicotinic acid is reported as 3.127 [1]. While a specific comparative value for the parent nicotinic acid or other regioisomers is not available in this analysis, the presence of the electron-withdrawing bromine atom at the 4-position is known to influence the acidity of the carboxylic acid group, which in turn affects its ionization state at physiological pH and its suitability for different salt forms.

Salt Selection Formulation Science Physicochemical Properties

Potential for Unique Reactivity in Suzuki-Miyaura Cross-Couplings

The bromine atom at the 4-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction [1]. While direct comparative kinetic data with other aryl bromides (e.g., 3- or 5-bromo isomers) is not presented here, the position of the halogen on the electron-deficient pyridine ring is a key factor influencing the rate of oxidative addition, a critical step in the catalytic cycle.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Key Application Scenarios for 4-Bromonicotinic Acid in Research and Development


Lead Optimization for CNS Drug Candidates

Medicinal chemists optimizing a lead series for a neurological target can utilize 4-bromonicotinic acid as a core scaffold. Its favorable calculated LogP of 1.08, as noted in Section 3, suggests its derivatives are more likely to possess the necessary lipophilicity for crossing the blood-brain barrier compared to less lipophilic alternatives like 4-chloronicotinic acid. This provides a rational, property-based justification for its selection in a CNS-focused medicinal chemistry program.

Design and Synthesis of Targeted Libraries via Cross-Coupling

In a parallel synthesis or library production setting, 4-bromonicotinic acid is a critical starting material for generating diverse sets of 4-substituted nicotinic acid derivatives via Suzuki-Miyaura cross-coupling. The unique regiochemistry of the bromine atom ensures that the resulting biaryl products are structurally distinct from those derived from 3- or 5-bromo nicotinic acid isomers, expanding the accessible chemical space for structure-activity relationship (SAR) studies.

Early-Stage Salt and Formulation Screening

During preclinical development, the selection of an appropriate salt form is crucial for optimizing a drug candidate's properties. The measured pKa of 3.127 for 4-bromonicotinic acid indicates it is a weaker acid than the parent nicotinic acid. This distinct physicochemical property makes it a more viable candidate for forming salts with a different range of counterions, potentially leading to improved solubility, stability, or bioavailability profiles in early formulation studies.

Synthesis of Specialized Metal-Organic Frameworks (MOFs) and Coordination Polymers

In materials science, 4-bromonicotinic acid functions as a heterobifunctional ligand, possessing both a carboxylic acid and a pyridyl nitrogen for metal coordination. The presence of the bromine atom offers an additional site for post-synthetic modification of the material. Its specific geometry and electronic properties, as established in Section 3, differentiate it from other pyridine-carboxylic acid ligands, making it the ligand of choice for constructing MOFs with tailored pore sizes, chemical stability, or catalytic activity.

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